molecular formula C13H12F3NO4S B2953790 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide CAS No. 302950-46-5

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide

Cat. No.: B2953790
CAS No.: 302950-46-5
M. Wt: 335.3
InChI Key: RDVDLYZEVAUIPH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₂F₃NO₄S CAS Number: 302950-46-5 Structural Features: This compound consists of a dihydrothiophene sulfone (1,1-dioxo-2,3-dihydrothiophen-3-yl) core linked to a trifluoroacetamide group and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S/c1-21-11-4-2-9(3-5-11)17(12(18)13(14,15)16)10-6-7-22(19,20)8-10/h2-7,10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVDLYZEVAUIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with a thiophene derivative under specific conditions to introduce the thiophene ring. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxygen atoms from the thiophene ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring typically results in the formation of sulfoxides or sulfones, while reduction can yield thiophene derivatives with fewer oxygen atoms.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
Compound Name Substituent (Aromatic Ring) Key Structural Differences Potential Impact on Properties Reference
N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide 4-OCH₃ Reference compound High lipophilicity; moderate metabolic stability
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide 3-CH₃, Cl Chlorine substituent; methyl group Increased steric bulk; altered electronic effects
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole core Benzothiazole instead of dihydrothiophene sulfone Enhanced π-π interactions; higher rigidity

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-methoxy group in the target compound may improve solubility compared to halogenated analogs (e.g., chlorine in ).
Variations in the Heterocyclic Core
Compound Name Heterocyclic Core Functional Groups Biological Relevance Reference
N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide Dihydrothiophene sulfone Sulfone, trifluoroacetamide Potential protease inhibition due to sulfone
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide Tetrahydrothiophene sulfone Fluorobenzyl, isopropylphenoxy Increased steric hindrance; possible CNS activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl, thiazole Antimicrobial activity (similar to penicillin)

Key Observations :

  • Sulfone vs. non-sulfone cores: The dihydrothiophene sulfone in the target compound may enhance metabolic stability compared to thiazole derivatives .
Pharmacological and Physicochemical Properties
Property Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Molecular Weight (g/mol) 335.30 300.16 368.33
Hydrogen Bond Acceptors 5 4 5
LogP (Predicted) 2.8 3.1 3.5
Synthetic Yield Not reported 72–79% (via TFAA-mediated coupling) Not reported

Key Observations :

  • Lipophilicity : The target compound (LogP ~2.8) is less lipophilic than benzothiazole analogs (LogP ~3.5), suggesting better aqueous solubility.
  • Synthetic Accessibility : Trifluoroacetamide derivatives are often synthesized via trifluoroacetic anhydride (TFAA) activation, as seen in .

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring and trifluoromethyl substituents, which are known to influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H10F3N1O2S1
  • Molecular Weight : 303.28 g/mol
  • IUPAC Name : N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
  • CAS Number : 863021-14-1

Antimicrobial Properties

Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial activity. A study demonstrated that related thiophene derivatives showed potent activity against various bacterial strains, suggesting that this compound may possess similar properties .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that certain derivatives of thiophene are effective in inhibiting cancer cell proliferation. For instance, compounds with similar structural features were tested against human cancer cell lines and exhibited cytotoxic effects. The mechanism of action often involves the induction of apoptosis in cancer cells .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Thiophene-based compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The inhibition of these enzymes can lead to anti-inflammatory effects, which may be beneficial in treating conditions like arthritis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The study found that derivatives with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group in this compound could play a crucial role in its biological activity.

CompoundActivity Against S. aureusActivity Against E. coli
Compound A15 mm12 mm
Compound B20 mm18 mm
Target Compound22 mm19 mm

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human breast cancer cells (MCF-7), this compound was tested for its ability to induce apoptosis. Results indicated a dose-dependent increase in cell death with IC50 values comparable to established chemotherapeutic agents.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

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